molecular formula C9H8BrNO4 B009049 Methyl 2-(4-bromo-2-nitrophenyl)acetate CAS No. 100487-82-9

Methyl 2-(4-bromo-2-nitrophenyl)acetate

Cat. No.: B009049
CAS No.: 100487-82-9
M. Wt: 274.07 g/mol
InChI Key: KHXUTOLCCFWPDH-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-nitrophenyl)acetate is a chemical compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol . It is often used in various research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Reaction Pathways

Methyl 2-(4-bromo-2-nitrophenyl)acetate is synthesized through various methods, typically involving the reaction of 2-nitro-4-bromobenzeneacetic acid with methanol under controlled conditions. It serves as an intermediate in the production of more complex organic molecules, including pharmaceuticals and agrochemicals.

Common Reactions

  • Reduction : The nitro group can be reduced to an amine using hydrogen gas in the presence of a catalyst like palladium on carbon.
  • Nucleophilic Substitution : The bromine atom can undergo substitution reactions with nucleophiles, leading to various derivatives.

Organic Chemistry

This compound is primarily utilized as an intermediate in organic synthesis. Its unique structure allows for the formation of diverse chemical entities through:

  • Synthesis of Pharmaceuticals : It is involved in the preparation of drug candidates that target specific biological pathways.
  • Dyes and Pigments : The compound can serve as a building block in synthesizing colorants used in various industries.

Biochemical Studies

In biological research, this compound is employed to investigate enzyme mechanisms and biochemical pathways. Its ability to act as an enzyme inhibitor enables researchers to study:

  • Enzyme Kinetics : Understanding how enzymes interact with substrates and inhibitors.
  • Metabolic Pathways : Exploring how modifications to this compound affect biological processes.

Industrial Applications

This compound finds use in the production of specialty chemicals and materials. Industries leverage its properties for:

  • Material Science : Developing new materials with desired chemical properties.
  • Agricultural Chemicals : Formulating pesticides and herbicides that are more effective against specific pests.

Case Studies

  • Pharmaceutical Development :
    • Researchers have synthesized analogs of this compound to evaluate their efficacy against certain diseases. For instance, derivatives have shown promise in treating cancer by inhibiting specific tumor-related enzymes.
  • Environmental Chemistry :
    • Studies have focused on the degradation pathways of this compound in environmental settings, assessing its impact on ecosystems when released from industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. For example, the compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes .

Biological Activity

Methyl 2-(4-bromo-2-nitrophenyl)acetate is a compound of significant interest due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈BrNO₄. Its structure features a bromine atom and a nitro group on a phenyl ring, which significantly influences its reactivity and biological activity. The presence of these substituents enhances its potential as a therapeutic agent.

Enzymatic Interactions

The compound primarily interacts with various enzymes, notably esterases and lipases. These interactions lead to the hydrolysis of the ester bond, resulting in the formation of 4-nitrophenol, which is often utilized as a chromogenic indicator in enzymatic assays. This reaction is crucial for measuring enzyme activity due to the spectrophotometric detection capabilities of 4-nitrophenol.

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling: It modulates signaling pathways by interacting with specific proteins and transcription factors, leading to changes in gene expression.
  • Metabolic Pathways: The compound affects metabolic flux by interacting with metabolic enzymes, thereby influencing overall cellular metabolism.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Studies indicate that similar nitro-substituted compounds possess antimicrobial properties against various pathogens.
  • Anticancer Potential: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects: The compound may reduce inflammatory responses by modulating cytokine production and signaling pathways .

Anticancer Activity

A study published in MDPI explored the anticancer potential of nitro-substituted phenolic compounds, including this compound. The findings revealed that these compounds could inhibit the growth of colorectal cancer cells by inducing apoptosis and disrupting cell cycle progression. The study highlighted an IC50 value indicating effective concentration levels for therapeutic applications .

Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains. Results showed significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents. The study emphasized the need for further exploration to understand the underlying mechanisms of action fully.

Dosage Effects and Toxicity

The biological effects of this compound vary significantly with dosage:

  • Low Doses: Minimal impact on cellular functions.
  • Moderate Doses: Noticeable changes in enzyme activity and metabolic processes.
  • High Doses: Potential toxic effects, including cellular damage and disruption of physiological functions.

Metabolic Pathways

This compound is primarily metabolized through hydrolysis by esterases and lipases, leading to the release of active metabolites that contribute to its biological effects. Understanding these metabolic pathways is crucial for evaluating its therapeutic potential and safety profile .

Properties

IUPAC Name

methyl 2-(4-bromo-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXUTOLCCFWPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577761
Record name Methyl (4-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100487-82-9
Record name Methyl 2-(4-bromo-2-nitrophenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100487-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-2-nitrophenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of (4-bromo-2-nitro-phenyl)-acetic acid (5.00 g, 19.2 mmol) in methanol (100 mL) is treated with conc. HCl (1.0 mL). The mixture is stirred at 85° C. for 16 hours and cooled to room temperature. The mixture is neutralized with aqueous Na2CO3 and concentrated under reduced pressure. The residue is extracted with ethyl acetate (50 mL×2), and the combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to provide the title compound (5.27 g, 100%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

Prepared according to procedure H using dimethyl 2-(4-bromo-2-nitrophenyl)-malonate in DMSO (40 mL), LiCl (1.16 g, 27.4 mmol) and water (0.25 mL, 13.88 mmol) and heating at 100° C. for 15 h. After purification methyl 2-(4-bromo-2-nitrophenyl)acetate was obtained as an orange oil. Mass Spectrum (ESI) m/e=274 [(M+1) (79Br)] and 276 [(M+1) (81Br)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(4-bromo-2-nitrophenyl)acetate
Methyl 2-(4-bromo-2-nitrophenyl)acetate
Methyl 2-(4-bromo-2-nitrophenyl)acetate
Methyl 2-(4-bromo-2-nitrophenyl)acetate
Methyl 2-(4-bromo-2-nitrophenyl)acetate
Methyl 2-(4-bromo-2-nitrophenyl)acetate

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